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(S,R,S)-AHPC-C6-NH2 (dihydrochloride) - 2341796-77-6

(S,R,S)-AHPC-C6-NH2 (dihydrochloride)

Catalog Number: EVT-3014298
CAS Number: 2341796-77-6
Molecular Formula: C29H45Cl2N5O4S
Molecular Weight: 630.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-AHPC-C6-NH2 dihydrochloride is a synthetic compound classified as an E3 ligase ligand-linker conjugate. It incorporates a von Hippel-Lindau (VHL) ligand and is utilized primarily in the development of proteolysis-targeting chimeras (PROTACs). This compound is significant in targeted protein degradation research, allowing for the selective degradation of specific proteins within cells. The compound's chemical structure is defined by its molecular formula, C29H44ClN5O4S, and it has a molecular weight of 594.21 g/mol .

Synthesis Analysis

The synthesis of (S,R,S)-AHPC-C6-NH2 dihydrochloride typically involves multi-step organic synthesis techniques. The process begins with the construction of the VHL ligand, followed by the attachment of a six-carbon alkane linker to facilitate the interaction with target proteins. The synthesis may include various coupling reactions to ensure that the final product possesses the desired functional groups for reactivity with other components in PROTAC technology. Specific methods may involve:

  • Coupling Reactions: Utilizing amide bond formation techniques to link the VHL ligand and alkane linker.
  • Purification: Techniques such as recrystallization or chromatography to isolate the desired product from byproducts .
Molecular Structure Analysis

The molecular structure of (S,R,S)-AHPC-C6-NH2 dihydrochloride features several key components:

  • Molecular Formula: C29H44ClN5O4S
  • Functional Groups: Includes amine, hydroxyl, and thiazole moieties which are critical for its biological activity.
  • Structural Representation: The compound can be represented using SMILES notation as follows:

This notation indicates the complex arrangement of atoms and bonds that contribute to its reactivity and interaction with biological targets .

Chemical Reactions Analysis

(S,R,S)-AHPC-C6-NH2 dihydrochloride participates in several chemical reactions that are pivotal for its function in PROTAC technology:

  • Amine Reactivity: The pendant amine group can react with various electrophiles, facilitating the formation of covalent bonds with target proteins.
  • Ligand Binding: The compound's structure allows it to bind specifically to E3 ligases, promoting the ubiquitination and subsequent degradation of target proteins.

These reactions are essential for developing effective PROTACs, which require precise interactions between the E3 ligase, target protein, and linker .

Mechanism of Action

The mechanism of action for (S,R,S)-AHPC-C6-NH2 dihydrochloride involves its role as a ligand that recruits E3 ligases to specific target proteins. This process can be summarized as follows:

  1. Binding: The compound binds to an E3 ligase via its VHL ligand.
  2. Ubiquitination: This binding facilitates the transfer of ubiquitin molecules onto the target protein.
  3. Degradation: The ubiquitinated protein is recognized by the proteasome, leading to its degradation.

This mechanism enables selective targeting and degradation of proteins implicated in various diseases, making it a valuable tool in drug discovery and development .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S,R,S)-AHPC-C6-NH2 dihydrochloride include:

These properties are crucial for handling and application in laboratory settings .

Applications

(S,R,S)-AHPC-C6-NH2 dihydrochloride is primarily used in scientific research related to:

  • Targeted Protein Degradation: As a building block for synthesizing PROTACs that selectively degrade specific proteins involved in diseases such as cancer.
  • Drug Discovery: Facilitating the identification and validation of new therapeutic targets by enabling controlled degradation of proteins.
  • Biochemical Research: Studying protein interactions and functions through targeted degradation approaches.

This compound represents a significant advancement in pharmacological research, providing new avenues for therapeutic interventions .

Introduction to PROTAC Technology and E3 Ligase Recruitment

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic strategies, moving beyond traditional occupancy-based inhibition toward event-driven protein degradation. These heterobifunctional molecules consist of three key components: a target protein-binding warhead, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that spatially connects them [2]. Unlike conventional inhibitors that require high occupancy and continuous binding for efficacy, PROTACs operate catalytically. A single PROTAC molecule can facilitate the degradation of multiple target protein molecules through repeated cycles of ubiquitination and proteasomal destruction, enabling sub-stoichiometric activity and reducing the required therapeutic dose [2] [6]. This catalytic mechanism overcomes fundamental limitations of traditional inhibitors, particularly for proteins lacking enzymatic activity or possessing scaffold functions that are essential for disease progression but difficult to inhibit pharmacologically.

The modular architecture of PROTACs allows for strategic repurposing of existing inhibitors as warheads, significantly expanding the druggable proteome. This approach has demonstrated remarkable efficacy against challenging targets, including transcription factors and scaffolding proteins that constitute approximately 80% of the human proteome previously considered undruggable [5]. The first-generation PROTACs utilized peptidic E3 ligase ligands that suffered from poor cell permeability and stability. A transformative advancement came with the development of non-peptidic small-molecule E3 ligands for von Hippel-Lindau (VHL) and cereblon (CRBN) ligases, enabling the creation of drug-like PROTACs with enhanced pharmacokinetic properties [3]. The clinical validation of this technology emerged with PROTACs like ARV-471 (targeting estrogen receptor for breast cancer), which entered Phase III trials, demonstrating significant tumor regression in patients who had developed resistance to conventional therapies [2] [6].

Table 1: Key Advancements in PROTAC Technology Development

GenerationTime PeriodE3 Ligase LigandsNotable AchievementsLimitations
First-GenerationEarly 2000sPeptide-based (e.g., HIF-1α peptide for VHL)Proof-of-concept for targeted degradation; Degraded MetAP-2 and FKBP12Poor cell permeability; Low degradation efficiency
Second-Generation2012-2018Small-molecule (VH032 for VHL; Thalidomide analogs for CRBN)Improved cellular permeability; Nanomolar degradation efficiency; BRD4 degradersLimited E3 ligase repertoire; Optimization challenges
Clinical-Generation2019-presentOptimized VHL/CRBN ligandsPhase III trials (ARV-471, ARV-110); Tissue-selective degraders; Enhanced catalytic efficiencyEmerging resistance mechanisms; Tissue distribution challenges

A critical design consideration in PROTAC development is the linker composition and length, which profoundly influence degradation efficiency and selectivity. Research on p38 MAPK isoform degradation demonstrated that single-atom variations in linker length could switch specificity between p38α and p38δ isoforms. PROTACs with 13-atom amide-linked chains (SJFα) selectively degraded p38α (DC₅₀ = 7.16 nM), while 10-atom phenyl-linked chains (SJFδ) targeted p38δ (DC₅₀ = 46.17 nM), despite sharing identical warheads and E3 ligands [1]. This highlights the exquisite sensitivity of PROTAC function to structural parameters governing ternary complex formation.

Role of E3 Ubiquitin Ligases in Cellular Ubiquitination Pathways

E3 ubiquitin ligases serve as the pivotal recognition components in the ubiquitin-proteasome system, conferring substrate specificity during protein ubiquitination. The human genome encodes over 600 E3 ligases, which can be categorized into three major structural classes: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-Terminus), and RBR (RING-Between-RING) ligases [7]. These enzymes facilitate the transfer of ubiquitin from E2 conjugating enzymes to specific substrate proteins through distinct mechanisms. RING ligases function as scaffolds that directly catalyze ubiquitin transfer from E2 to substrate, while HECT ligases form an intermediate thioester bond with ubiquitin before transferring it to the target protein. This sophisticated system enables precise spatiotemporal control of protein degradation, regulating critical cellular processes including cell cycle progression, DNA repair, and stress responses [3] [7].

Despite the vast array of E3 ligases, current PROTAC technology predominantly utilizes only four major ligases: CRBN (~50% of degraders), VHL (~40%), MDM2, and cIAP1 [7]. This limited repertoire poses significant constraints for therapeutic development, including potential on-target toxicity and susceptibility to resistance mutations. For instance, CRBN-based PROTACs face limitations in hematological malignancies where CRBN mutations or downregulation commonly occur, leading to acquired resistance [7]. Consequently, expanding the E3 ligase toolbox has become a major focus in targeted protein degradation research. Systematic characterization of E3 ligases has identified 76 high-priority candidates based on ligandability, expression patterns, and protein-protein interaction profiles. Notable emerging ligases include RNF4 (with 12 known substrates), HUWE1 (regulator of MCL1 degradation), and FBXO7 (involved in mitophagy via MFN1 ubiquitination) [7].

Table 2: Characteristics of Major and Emerging E3 Ligases in PROTAC Development

E3 LigaseFamilyCellular LocalizationExpression PatternKnown SubstratesPROTAC Applications
VHLCRL complexNucleus/CytoplasmUbiquitous; Reduced in plateletsHIF-1α, AKT, Aurora kinasesp38α/δ, BRD4, IRAK4 degraders
CRBNCRL complexCytoplasmUbiquitous; High in hematopoietic cellsIKZF1/3, CK1α, GSPT1IMiDs, BRD9, BTK degraders
MDM2RINGNucleusStress-inducible; Overexpressed in cancersp53, Numb, ARFp53 activators, ALK degraders
RNF4RINGNucleusDNA damage-inducibleMDC1, SUMO-conjugated proteinsEmerging degrader candidate
HUWE1HECTMitochondria/NucleusTissue-variable; High in neural tissueMCL1, p53, MyoDUnderexplored in PROTACs

The expression pattern and subcellular localization of E3 ligases significantly influence PROTAC activity and selectivity. VHL expression varies across tissues, with notably low levels in platelets. This characteristic was exploited in the development of DT2216, a BCL-XL-targeting PROTAC that avoids thrombocytopenia—a dose-limiting toxicity of conventional BCL-XL inhibitors—due to minimal VHL expression in platelets [7]. Furthermore, compartmentalization of E3 ligases creates microenvironments conducive to degrading specific target classes. Nuclear-localized E3s like MDM2 preferentially degrade nuclear proteins, while membrane-associated E3s may enhance degradation of transmembrane receptors. This spatial regulation offers opportunities for designing tissue-selective or subcellular-targeted degraders by matching E3 ligase localization with target protein distribution [5] [7].

Structural and Functional Significance of VHL Ligands in PROTAC Design

The von Hippel-Lindau tumor suppressor protein functions as the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL). Its endogenous substrate, hypoxia-inducible factor 1α (HIF-1α), contains a conserved LXXLAP motif where the hydroxyproline (Hyp) residue inserts into a deep pocket in VHL, forming critical hydrogen bonds with Ser111 and His115 [3]. This stereospecific interaction provided the structural blueprint for developing non-peptidic VHL ligands. Initial peptidomimetics mimicking the hydroxyproline residue achieved only micromolar binding affinity. Through iterative structure-based drug design, researchers optimized interactions at the "left-hand side" region of the ligand, leading to VH032 with nanomolar affinity (Kd ~185 nM) [3]. Further refinement of the capping group produced VH101 and VH298 (Kd <100 nM), which exceeded the binding affinity of the native 10-mer HIF-1α peptide [3].

The ligand-linker conjugate (S,R,S)-AHPC-C6-NH2 dihydrochloride (also designated VH032-C6-NH2) represents a strategically optimized VHL-recruiting moiety for PROTAC synthesis. Its chemical structure features three key elements: (1) The (S,R,S)-AHPC pharmacophore that maintains high-affinity VHL binding through the hydroxyproline-mimetic core; (2) A hexyl (C6) linker that provides optimal length for ternary complex formation; and (3) A terminal primary amine that enables efficient conjugation to carboxylic acid-containing warheads via amide bond formation [4] [8]. The dihydrochloride salt form enhances aqueous solubility critical for biochemical and cellular assays. This conjugate has been extensively utilized in AKT-targeting PROTACs (e.g., XF038-161A), demonstrating the importance of linker length in degradation efficiency [8]. The hexyl spacer balances flexibility and rigidity, facilitating proper orientation between the E3 ligase and target protein to promote productive ubiquitin transfer.

The exit vector orientation of VHL ligands profoundly influences PROTAC selectivity and efficacy. Studies comparing "amide series" (linker attached to left-hand side amide) versus "phenyl series" (linker attached to right-hand side phenyl ring) PROTACs demonstrated dramatically different degradation profiles despite identical warheads and E3 ligases. In p38 MAPK degradation, amide-linked PROTACs with 12-13 atom chains selectively degraded p38α, while phenyl-linked PROTACs with 10-atom chains targeted p38δ [1]. This selectivity arises from distinct ternary complex geometries that either permit or prevent productive ubiquitin transfer. Crystal structures of PROTAC-induced ternary complexes reveal that auxiliary protein-protein interactions between the target and E3 ligase, beyond the PROTAC itself, significantly stabilize the complex and influence degradation efficiency. For VHL-based PROTACs, surface complementarity between VHL and the target protein contributes to selective degradation, explaining why proteins with weak warhead binding affinity can be efficiently degraded when favorable ternary complex interactions occur [1] [3].

The synthesis of (S,R,S)-AHPC-C6-NH2 dihydrochloride involves multi-step organic synthesis with strict stereochemical control. The chiral centers are established using enantioselective synthesis or chiral resolution to ensure the (S,R,S) configuration that matches the natural Hyp conformation in HIF-1α [4] [10]. The terminal amine is typically protected during synthesis (e.g., as Boc or Fmoc derivatives) to prevent side reactions, followed by deprotection and salt formation. Analytical characterization includes high-resolution mass spectrometry (HRMS) to confirm molecular composition and nuclear magnetic resonance (NMR) to verify stereochemistry and purity. The dihydrochloride salt form improves solubility in biological buffers, facilitating PROTAC assembly and testing. This building block enables efficient parallel synthesis of PROTAC libraries through amide coupling with diverse warhead carboxylic acids, accelerating structure-activity relationship studies for lead optimization [4] [8] [10].

Table 3: Characteristics of (S,R,S)-AHPC-C6-NH2 Dihydrochloride in PROTAC Design

PropertySpecificationFunctional Significance in PROTAC Development
Chemical FormulaC₂₉H₄₄Cl₂N₅O₄S (dihydrochloride)Determines molecular weight and physicochemical properties
Molecular Weight594.21 g/mol (dihydrochloride)Impacts membrane permeability and pharmacokinetics
VHL Binding AffinityKd ~80-100 nMEnsures efficient E3 ligase recruitment
Linker Length6-carbon alkyl chainOptimizes distance for ternary complex formation
Terminal Functional GroupPrimary amine (-NH₂)Enables conjugation to carboxylic acid-containing warheads
Stereochemistry(S,R,S) configurationCritical for high-affinity VHL binding
Solubility≥100 mg/mL in DMSOFacilitates biochemical and cellular assay preparation
ApplicationBuilding block for AKT, BRD4, and IRAK4 degradersVersatility across multiple target classes

Properties

CAS Number

2341796-77-6

Product Name

(S,R,S)-AHPC-C6-NH2 (dihydrochloride)

IUPAC Name

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C29H45Cl2N5O4S

Molecular Weight

630.67

InChI

InChI=1S/C29H43N5O4S.2ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);2*1H/t22-,23+,26-;;/m1../s1

InChI Key

NSANZMUZMGYYAV-YIDZPDSYSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl

Solubility

not available

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